![molecular formula C6H8Cl2F3N3 B1458596 (6-Trifluoromethyl-pyridin-3-yl)-hydrazine dihydrochloride CAS No. 1965309-53-8](/img/structure/B1458596.png)
(6-Trifluoromethyl-pyridin-3-yl)-hydrazine dihydrochloride
Overview
Description
“(6-Trifluoromethyl-pyridin-3-yl)-hydrazine dihydrochloride” is a chemical compound with the molecular formula C7H8ClF3N2 and a molecular weight of 212.6 . It is also known as "(6-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring with a trifluoromethyl group at the 6-position and a hydrazine group at the 3-position . The asymmetric unit of a related compound, pexidartinib dihydrochloride dihydrate, consists of one formula unit. In the pexidartinib molecule, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated .Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.6 . The related compound “[6-(Trifluoromethyl)pyridin-3-yl]methanol” has a boiling point of 102 °C/1 mmHg and a specific gravity of 1.39 at 20/20 .Scientific Research Applications
Pharmaceutical Research
The compound is utilized in the synthesis of various pharmaceuticals due to its ability to act as a building block for more complex molecules. It has been involved in the creation of kinase inhibitor drugs, such as pexidartinib, which are used for the treatment of rare types of tumors . The trifluoromethyl group in the compound contributes to the biological activity by affecting the molecule’s physicochemical properties.
Agrochemical Development
Trifluoromethylpyridines, including our compound of interest, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests, with more than 20 new trifluoromethyl-containing agrochemicals having acquired ISO common names. The compound’s derivatives are crucial due to their unique combination of fluorine’s physicochemical properties and the pyridine moiety.
Safety and Hazards
The related compound “[6-(Trifluoromethyl)pyridin-3-yl]methanol” is known to cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Future Directions
properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]hydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3.2ClH/c7-6(8,9)5-2-1-4(12-10)3-11-5;;/h1-3,12H,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMBPUJBJGFTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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